

# Spectroscopic Characterization of Benzyl N-(4-aminobutyl)carbamate Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: Benzyl N-(4-aminobutyl)carbamate hydrochloride

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This technical guide provides a comprehensive overview of the spectroscopic data for **Benzyl N-(4-aminobutyl)carbamate hydrochloride** (CAS No: 18807-73-3).<sup>[1][2]</sup> Aimed at researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also includes standardized experimental protocols for acquiring such data.

## Core Spectroscopic Data

The following tables summarize the anticipated quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses of **Benzyl N-(4-aminobutyl)carbamate hydrochloride**. Note: As direct experimental spectra for this specific compound are not publicly available, these tables are generated based on established principles of spectroscopy and data from analogous structures.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.35	m	5H	Ar-H
~5.10	s	2H	-O-CH <sub>2</sub> -Ar
~3.20	t	2H	-NH-CH <sub>2</sub> -
~3.00	t	2H	-CH <sub>2</sub> -NH <sub>3</sub> <sup>+</sup>
~1.70	m	2H	-NH-CH <sub>2</sub> -CH <sub>2</sub> -
~1.55	m	2H	-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>3</sub> <sup>+</sup>
~8.0 (broad)	s	3H	-NH <sub>3</sub> <sup>+</sup>
~5.5 (broad)	t	1H	-NH-

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~156.5	C=O (carbamate)
~136.0	Ar-C (quaternary)
~128.5	Ar-CH
~128.0	Ar-CH
~127.8	Ar-CH
~66.5	-O-CH <sub>2</sub> -Ar
~40.5	-NH-CH <sub>2</sub> -
~39.0	-CH <sub>2</sub> -NH <sub>3</sub> <sup>+</sup>
~27.0	-NH-CH <sub>2</sub> -CH <sub>2</sub> -
~25.0	-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>3</sub> <sup>+</sup>

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3350	Strong, broad	N-H stretch (carbamate)
3000-2800	Strong, broad	N-H stretch (-NH <sub>3</sub> <sup>+</sup> )
~3030	Medium	C-H stretch (aromatic)
2940-2850	Medium	C-H stretch (aliphatic)
~1690	Strong	C=O stretch (carbamate)
~1530	Medium	N-H bend (carbamate)
1450, 1495	Medium	C=C stretch (aromatic)
~1250	Strong	C-O stretch (carbamate)
~740, 695	Strong	C-H bend (aromatic, monosubstituted)

Table 4: Mass Spectrometry Data (Predicted)

m/z	Ion
223.1441	[M+H] <sup>+</sup> (Calculated for C <sub>12</sub> H <sub>19</sub> N <sub>2</sub> O <sub>2</sub> <sup>+</sup> )
222.1368	[M] <sup>+</sup> (Calculated for C <sub>12</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub> )[3]
108.0422	[C <sub>7</sub> H <sub>8</sub> O] <sup>+</sup> (benzyl fragment)
91.0548	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (tropylium ion)
87.0862	[C <sub>4</sub> H <sub>9</sub> N <sub>2</sub> ] <sup>+</sup> (aminobutyl fragment)
70.0651	[C <sub>4</sub> H <sub>8</sub> N] <sup>+</sup> (fragment from aminobutyl chain)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of **Benzyl N-(4-aminobutyl)carbamate hydrochloride** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O, or Methanol-d<sub>4</sub>). Ensure the sample is fully dissolved. A common solvent for hydrochloride salts is DMSO-d<sub>6</sub> or D<sub>2</sub>O. Transfer the solution to a standard 5 mm NMR tube. [\[4\]](#)
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
  - The spectral width should encompass the expected range of proton chemical shifts (typically 0-10 ppm).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus, a larger number of scans and a longer acquisition time will be necessary compared to <sup>1</sup>H NMR.
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Solid State (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

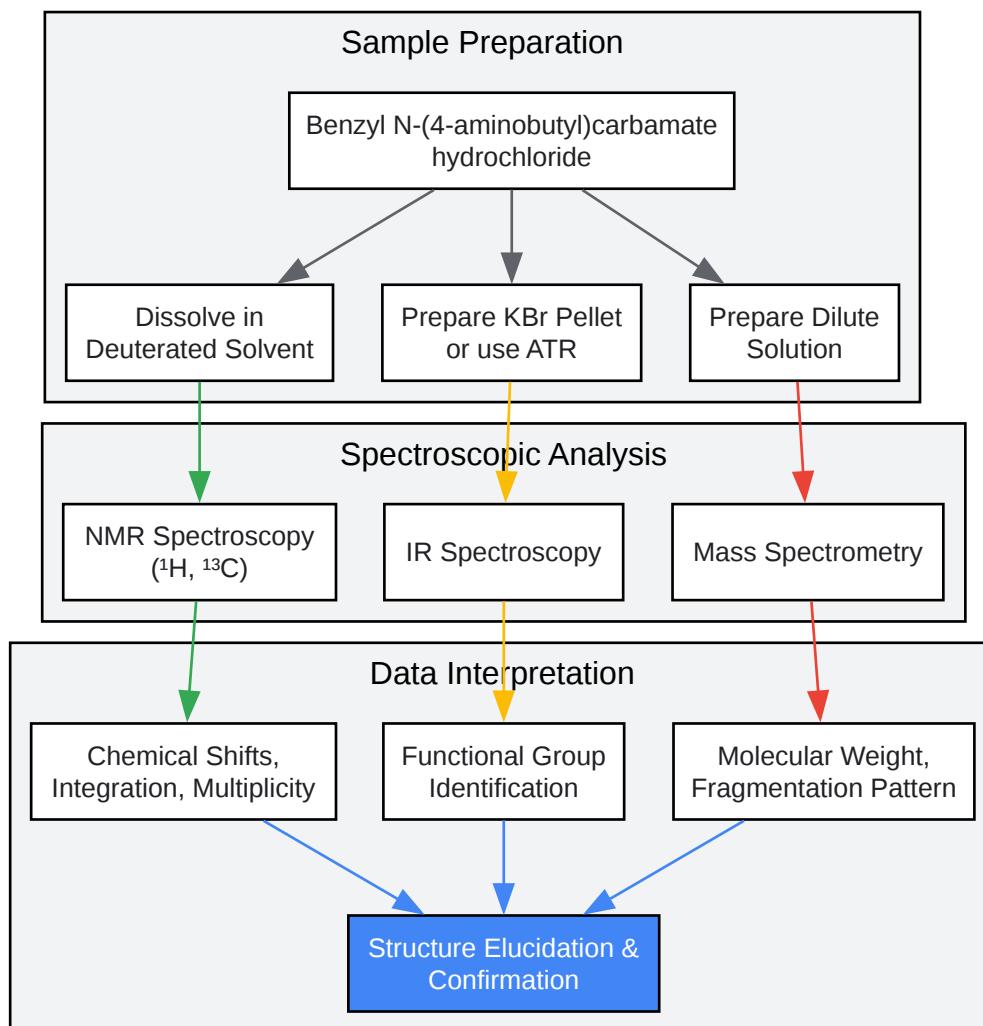
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrophotometer.
- Acquisition:
  - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
  - Place the sample in the instrument and record the sample spectrum.
  - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (typically 4000-400  $\text{cm}^{-1}$ ).[\[5\]](#)

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, commonly Electrospray Ionization (ESI) for this type of polar molecule.
- Acquisition:
  - Introduce the sample solution into the ion source.
  - Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$ .
  - The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions based on their mass-to-charge ratio ( $m/z$ ).[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ . Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Benzyl N-(4-aminobutyl)carbamate hydrochloride**.



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Caption: Workflow for Spectroscopic Analysis.

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